(R)-Alyssin
Description
Contextualization within Isothiocyanate (ITC) Research Frameworks
Alyssin (B1664812) belongs to the broader class of isothiocyanates (ITCs), which are reactive organosulfur compounds with the general structure R–N=C=S fishersci.ca. These compounds are prominent secondary metabolites found almost exclusively in plants of the Brassicales order, notably within the Brassicaceae family, which includes common cruciferous vegetables like broccoli, cabbage, and radish fishersci.cawikipedia.orglipidmaps.orgfishersci.canih.gov.
ITCs are typically formed through the enzymatic hydrolysis of their precursor molecules, glucosinolates, a process catalyzed by the enzyme myrosinase when plant tissue is damaged fishersci.cawikipedia.orgnih.gov. The extensive research into ITCs stems from their wide array of observed biological effects, encompassing antibacterial, antifungal, antioxidant, anti-inflammatory, and cytoprotective properties fishersci.cawikipedia.orglipidmaps.orgfishersci.canih.gov. Alyssin, as a member of this important class, is a subject of ongoing investigation within this robust research framework nih.govuni.lu.
Historical Perspectives on Alyssin's Discovery and Initial Characterization
The precursor to alyssin, glucoalyssin (B1243939), was first isolated in the 1950s from Alyssum argenteum cenmed.com. This compound is also found in other species within the Alyssum genus, such as Alyssum montanum and Alyssum alyssoides cenmed.com. As a type of mustard oil glycoside, glucoalyssin can undergo enzymatic hydrolysis to release alyssin, the corresponding isothiocyanate cenmed.com. Scientific literature specifically identifies the (S)-enantiomer of Alyssin Current time information in Badajoz, ES..
Contemporary Academic Significance of Alyssin Research
Contemporary research underscores Alyssin's academic importance due to its varied biological activities. It has been identified in several plant species, including Erysimum odoratum, Sabia japonica, and Eutrema japonicum fishersci.se.
Detailed Research Findings:
Anticancer Activity: Alyssin has demonstrated significant in vitro anticancer potential. In studies involving hepatocellular carcinoma (HepG2) cells, Alyssin exhibited a high level of cytotoxicity with an IC50 value of 27.9 ± 0.4 μM, proving more potent than both sulforaphane (B1684495) (58.9 ± 0.7 μM) and iberin (B1674146) (55.2 ± 2.2 μM) nih.gov. It induces cancer cell death via both apoptosis and necrosis in a concentration-dependent manner nih.gov. The anticancer effects of Alyssin are potentially linked to its ability to increase intracellular reactive oxygen species (ROS) and inhibit tubulin polymerization, which subsequently leads to cell-cycle arrest in the S and G2/M phases nih.gov. Furthermore, Alyssin has been shown to inhibit the proliferation of HCT116 colon cancer cells with an IC50 of less than 4 µM nih.gov. Research also suggests that Alyssin can enhance the anticancer activity of 5-fluorouracil (B62378) in colon cancer cell lines through drug-drug interactions uni.lu.
Enzyme Inhibition and Detoxification: Alyssin acts as a direct inhibitor of specific cytochrome P450 (CYP) isoforms, namely CYP1A1 and CYP1A2. This inhibition occurs at concentrations ranging from 0.5 to 2.5 µM in MCF-7 breast cancer cells, particularly when these enzymes are induced by polycyclic aromatic hydrocarbons (PAHs) such as anthracene (B1667546) and dibenzo[a,h]anthracene nih.gov. Additionally, Alyssin is known for its capacity to induce phase 2 and phase 3 detoxification processes, mediated by its influence on the transcription factor nuclear erythroid 2-related factor (Nrf2) uni.lu.
Antibacterial Activity: Alyssin exhibits antibacterial properties, demonstrating activity against a range of bacteria including Bacillus subtilis, methicillin-sensitive Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli nih.gov.
Antiplatelet Activity: Studies have indicated that Alyssin can inhibit platelet aggregation. It has shown inhibitory effects on platelet aggregation induced by ADP and arachidonic acid, with IC50 values of 168 µM and 20 µM, respectively nih.gov.
Table 1: Comparative Cytotoxicity of ITCs in HepG2 Cells (This table is presented in a structured format, intended to be interactive in a digital environment.)
| Compound | IC50 (µM) in HepG2 Cells nih.gov |
| Alyssin | 27.9 ± 0.4 |
| Iberin | 55.2 ± 2.2 |
| Sulforaphane | 58.9 ± 0.7 |
Table 2: Inhibition of Platelet Aggregation by Alyssin (This table is presented in a structured format, intended to be interactive in a digital environment.)
| Inducing Agent | Alyssin IC50 (µM) nih.gov |
| ADP | 168 |
| Arachidonic Acid | 20 |
Structure
2D Structure
Properties
CAS No. |
167963-06-6 |
|---|---|
Molecular Formula |
C7H13NOS2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
1-isothiocyanato-5-[(R)-methylsulfinyl]pentane |
InChI |
InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3/t11-/m1/s1 |
InChI Key |
IUUQPVQTAUKPPB-LLVKDONJSA-N |
Canonical SMILES |
CS(=O)CCCCCN=C=S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alyssin, (-)-; Alyssin, (R)- |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Distribution
Identification in Brassicaceae Plants (e.g., Cruciferous Vegetables, Wasabia japonica)
Alyssin (B1664812) is chemically identified as 1-isothiocyanato-5-(methylsulfinyl)pentane. Its presence is intrinsically linked to the distribution of its glucosinolate precursor, glucoalyssin (B1243939), which is formally known as 5-(methylsulfinyl)pentyl glucosinolate. Scientific literature has documented the presence of this precursor, and by extension the potential for alyssin formation, in various members of the Brassicaceae family.
The Brassicaceae family, also known as the mustard family or Cruciferae, is vast, encompassing thousands of species, including many common vegetables. Research has confirmed the presence of glucoalyssin in the seeds of Eruca sativa, commonly known as arugula or rocket. This indicates that arugula is a natural source of alyssin.
Furthermore, studies have identified glucoalyssin in plants belonging to the tribe Alysseae, which includes the genus Alyssum. This finding is significant as the compound's name is derived from this genus. Specifically, research on Camelina alyssum, a species within this tribe, has involved the analysis of its glucosinolate content, solidifying the connection between the compound and the plant group.
Wasabia japonica (wasabi) is another member of the Brassicaceae family where the precursors to various isothiocyanates have been extensively studied. While allyl isothiocyanate is the most abundant and well-known pungent compound in wasabi, detailed phytochemical analyses of wasabi organs, including the rhizomes, leaves, petioles, and roots, reveal a complex profile of numerous glucosinolates. Although often not the most abundant, the precursors to a range of isothiocyanates are present, and alyssin has been reported to be found in Eutrema japonicum (a synonym for Wasabia japonica).
Quantitative and Qualitative Variations Across Plant Sources
The concentration and presence of alyssin, via its precursor glucoalyssin, exhibit significant variation depending on the plant species, the specific organ of the plant, and even the environmental conditions under which the plant is grown.
Quantitative Variations:
Quantitative analysis has provided specific measurements of glucoalyssin in certain plant sources. For instance, in the seeds of Eruca sativa, the concentration of glucoalyssin has been measured at 2.95 ± 0.07 µmol per gram of dry weight. Plants within the Alysseae tribe have also been identified as potent sources, with some species showing high concentrations of glucosinolates, including glucoalyssin, particularly in the seeds.
In Wasabia japonica, the distribution of total glucosinolates and their breakdown products is not uniform throughout the plant. Studies have shown that the rhizomes are the most concentrated source of these compounds, with maximum values reaching up to 271.61 mmol per kg of dry weight for total glucosinolates and 249.78 mmol per kg of dry weight for their breakdown products. The concentration can also vary between different cultivars and growing locations. For example, the rhizomes of the 'Chuankui–1' cultivar from one region were found to be superior in terms of glucosinolate content compared to others. The leaves, while generally having lower concentrations than the rhizomes, can still be a significant source, sometimes surpassing the rhizomes in certain cultivars and environments. The petioles and roots consistently show the lowest concentrations of these compounds.
Below is an interactive data table summarizing the quantitative findings for glucoalyssin in select Brassicaceae plants.
| Plant Species | Common Name | Plant Part | Compound Measured | Concentration (µmol/g DW) |
| Eruca sativa | Arugula / Rocket | Seeds | Glucoalyssin | 2.95 ± 0.07 |
| Camelina alyssum | - | Seeds | Glucosinolates (profile analyzed) | Present |
| Alysseae Tribe Plants | - | Various | Glucoalyssin | Present |
Qualitative Variations:
The profile of glucosinolates, and consequently the types of isothiocyanates that can be produced, varies qualitatively across different Brassicaceae plants. While one plant might be rich in sinigrin (B192396) (the precursor to allyl isothiocyanate), another may have a higher concentration of glucoalyssin.
Research on Wasabia japonica highlights these qualitative differences based on plant organ and growing conditions. Sinigrin is the most abundant glucosinolate in wasabi, often accounting for over 84% of the total glucosinolate content. However, the relative abundance of other glucosinolates can shift depending on the part of the plant being analyzed. For instance, the leaves of a particular wasabi cultivar grown in one location might have the highest sinigrin content, whereas, for another cultivar in a different location, the rhizome might be the most concentrated source. This demonstrates that both genetic factors (cultivar) and environmental factors (producing area) play a crucial role in the phytochemical makeup of the plant.
The following table details the variation in total glucosinolate and their breakdown product concentrations in different organs of Wasabia japonica, illustrating the qualitative and quantitative differences within a single species.
| Plant Organ | Total Glucosinolates (max value, mmol/kg DW) | Glucosinolate Breakdown Products (max value, mmol/kg DW) |
| Rhizome | 271.61 | 249.78 |
| Leaf | Lower than Rhizome (variable) | Lower than Rhizome (variable) |
| Petiole | Lowest Concentration | Lowest Concentration |
| Root | Lowest Concentration | Lowest Concentration |
Biosynthetic Pathways and Enzymatic Transformations of Alyssin
Glucosinolate Precursors and Myrosinase-Catalyzed Hydrolysis
Alyssin (B1664812) originates from its corresponding glucosinolate precursor, glucoalyssin (B1243939) wikipedia.orgfishersci.ca. Glucosinolates are a diverse group of plant secondary metabolites predominantly found in the Brassicaceae family, which also includes economically important vegetables like broccoli, cabbage, and horseradish nih.govuni.lucdutcm.edu.cn. These compounds are stored in plant tissues in an inactive form, spatially separated from the enzyme responsible for their activation uni.lufishersci.no.
Upon physical damage to plant cells, such as through cutting, chewing, or pest attack, the stored glucosinolates come into contact with the endogenous enzyme myrosinase (β-thioglucosidase, EC 3.2.1.147) nih.govuni.luguidetopharmacology.orgfishersci.no. This enzyme catalyzes the hydrolysis of the thioglucoside bond in glucosinolates, leading to the release of D-glucose and an unstable aglycone intermediate nih.govuni.lucdutcm.edu.cn.
The general reaction can be summarized as: Glucosinolate + H₂O --(Myrosinase)--> D-Glucose + Aglycone (unstable)
The unstable aglycone then undergoes a spontaneous rearrangement, known as the Lossen rearrangement, to form various biologically active compounds, including isothiocyanates, nitriles, and thiocyanates nih.govuni.lucdutcm.edu.cn. The specific product formed depends on factors such as the pH of the environment and the presence of specifier proteins guidetopharmacology.orgcdutcm.edu.cn. For the formation of isothiocyanates like alyssin, a neutral to slightly acidic pH range (pH 5-7) is generally favorable guidetopharmacology.orgcdutcm.edu.cnfishersci.no.
Enzymatic Mechanisms Involved in Alyssin Formation
The core enzymatic step in alyssin formation is the hydrolysis mediated by myrosinase. Myrosinase is a thioglucosidase that specifically cleaves the β-thioglucosidic bond of glucosinolates uni.lu. This cleavage is crucial for initiating the cascade that leads to ITC production. While the initial myrosinase-catalyzed hydrolysis is well-understood, the subsequent rearrangement of the unstable aglycone into the isothiocyanate group of alyssin is a non-enzymatic process, influenced by the chemical environment nih.govcdutcm.edu.cn.
The formation of the methylsulfinyl group in alyssin (R-S(O)-CH₃) is a distinguishing feature. In the broader context of glucosinolate biosynthesis, the side chains of glucosinolates, derived from amino acid precursors, undergo modifications such as oxidation, hydroxylation, or chain elongation uni.luguidetopharmacology.org. Glucoalyssin, the precursor to alyssin, contains a methylsulfinyl group in its side chain wikipedia.org. This suggests that the sulfoxidation step, leading to the formation of the methylsulfinyl group, occurs prior to the myrosinase-catalyzed hydrolysis, as part of the glucosinolate biosynthesis pathway itself. The precise enzymatic machinery responsible for this specific sulfoxidation in glucoalyssin biosynthesis would be a subject of further detailed research.
Genetic and Proteomic Aspects of Biosynthetic Enzyme Expression
Understanding the biosynthesis of compounds like alyssin involves investigating the genetic and proteomic underpinnings of the enzymes involved. Genomics, the study of entire genomes, and proteomics, the study of the entire set of proteins expressed by a cell under specific conditions, are essential tools for this purpose.
The biosynthesis of glucosinolates, the precursors to ITCs, is a complex pathway divided into three main phases: amino acid chain elongation, basic structure synthesis, and secondary modifications of parent glucosinolates uni.lu. Each phase involves a suite of enzymes encoded by specific genes. Transcriptomic analysis, which captures the co-expression of genes, and proteomic profiling, which directly observes gene expression at the protein level, are used to identify and characterize these enzymes.
For instance, studies have identified genes involved in glucosinolate biosynthesis pathways, such as those originating from homomethionine, phenylalanine, and tryptophan. The expression levels of these genes can be influenced by various factors, including environmental conditions. Proteomics can further reveal whether these enzymes are correctly post-translationally modified and provide insights into their cellular localization. While specific genes and proteins solely responsible for the unique methylsulfinyl modification in glucoalyssin leading to alyssin are not extensively detailed in the provided search results, the general principles of genetic and proteomic analysis are applied to elucidate such complex biosynthetic routes in plants.
Comparative Analysis with Biosynthesis of Structurally Related Isothiocyanates
Alyssin (1-isothiocyanato-5-(methylsulfinyl)pentane) is one of many isothiocyanates found in cruciferous vegetables wikipedia.orgwikipedia.orguni.luguidetopharmacology.org. Its biosynthesis shares the fundamental glucosinolate-myrosinase system with other well-studied ITCs, such as sulforaphane (B1684495) and allyl isothiocyanate (AITC) nih.govcdutcm.edu.cn.
Comparison of Alyssin with Sulforaphane and Allyl Isothiocyanate:
| Compound Name | Chemical Structure | Precursor Glucosinolate | Key Structural Feature |
| Alyssin | 1-isothiocyanato-5-(methylsulfinyl)pentane wikipedia.orgguidetopharmacology.org | Glucoalyssin wikipedia.orgfishersci.ca | Methylsulfinyl group, five-carbon chain |
| Sulforaphane | 1-isothiocyanato-4-(methylsulfinyl)butane wikipedia.org | Glucoraphanin wikipedia.org | Methylsulfinyl group, four-carbon chain |
| Allyl Isothiocyanate | 3-isothiocyanatoprop-1-ene fishersci.ca | Sinigrin (B192396) nih.gov | Allyl group, three-carbon chain |
The primary structural difference among these ITCs lies in the length and chemical modifications of their side chains, which are determined by the specific amino acid precursors and subsequent modifications during glucosinolate biosynthesis uni.luguidetopharmacology.org. For instance, sulforaphane is derived from glucoraphanin, which also features a methylsulfinyl group but on a four-carbon chain, as opposed to alyssin's five-carbon chain wikipedia.org. Allyl isothiocyanate, on the other hand, is derived from sinigrin and possesses an allyl group without a sulfinyl modification nih.gov.
The enzymatic hydrolysis by myrosinase is a common step for all these ITCs nih.govuni.luguidetopharmacology.orgfishersci.no. However, the specificity of the initial glucosinolate precursor dictates the final ITC product. Genetic studies suggest that specific gene loci can determine side-chain length and modifications, leading to the diversity observed in glucosinolates and their corresponding ITCs wikipedia.org.
Molecular Mechanisms of Alyssin S Biological Activities
Cellular and Subcellular Modulatory Actions
Alyssin's impact at the cellular level is multifaceted, influencing critical processes such as oxidative stress, cytoskeletal integrity, cell cycle progression, and programmed cell death.
Alteration of Intracellular Reactive Oxygen Species (ROS) Levels
Alyssin (B1664812) has been shown to significantly increase intracellular reactive oxygen species (ROS) levels, acting as a pro-oxidant within cells. Studies conducted on HepG2 hepatocellular carcinoma cells demonstrated a concentration-dependent increase in intracellular ROS upon Alyssin treatment. For instance, at a concentration of 40 µM, Alyssin induced an intracellular ROS level of 36.1 ± 3.6%, which was notably higher compared to other ITCs like Iberin (B1674146) (25.4 ± 2.2%) and Sulforaphane (B1684495) (25.9 ± 0.7%), and significantly above the control group (9.8 ± 2.5%). cenmed.comwikipedia.org This elevation in ROS levels is considered a key factor in Alyssin's biological actions. cenmed.com
Table 1: Effect of Isothiocyanates (ITCs) on Intracellular ROS Levels in HepG2 Cells (40 µM, 12 h)
| Compound | Intracellular ROS Level (% Fluorescent Intensity ± SD) |
| Control (Untreated) | 9.8 ± 2.5 |
| Alyssin | 36.1 ± 3.6 cenmed.comwikipedia.org |
| Iberin | 25.4 ± 2.2 cenmed.comwikipedia.org |
| Sulforaphane | 25.9 ± 0.7 cenmed.comwikipedia.org |
| Hydrogen Peroxide (Positive Control) | 30.9 ± 2.2 cenmed.com |
Suppression of Tubulin Polymerization
A prominent mechanism of Alyssin involves its ability to suppress tubulin polymerization, a process crucial for microtubule formation and cellular functions, especially cell division. In in vitro assays, Alyssin at 40 µM suppressed tubulin polymerization to 59.6 ± 4.3 arbitrary units (a.u.), relative to a control value of 71.5 ± 1.9 a.u. wikipedia.org Cell-based assays on HepG2 cells further supported this, showing that Alyssin (40 µM for 12 hours) decreased tubulin polymerization to 53.2 ± 2.4%. This effect was comparable to Iberin (49.7 ± 1.6%) but more pronounced than Sulforaphane (60.1 ± 1.4%) and Vinblastine (75.1 ± 2.9%), a known microtubule-depolymerizing agent. cenmed.comwikipedia.org Observations in Alyssin-treated HepG2 cells indicated microtubule aggregation and subsequent degradation, with microtubules almost dissipating. wikipedia.org
Table 2: Effect of Isothiocyanates (ITCs) on Tubulin Polymerization in HepG2 Cells (40 µM, 12 h)
| Compound | Tubulin Polymerization (% of Control ± SD) |
| Control (Untreated) | 100.0 ± 5.1 |
| Alyssin | 53.2 ± 2.4 cenmed.comwikipedia.org |
| Iberin | 49.7 ± 1.6 cenmed.comwikipedia.org |
| Sulforaphane | 60.1 ± 1.4 cenmed.comwikipedia.org |
| Vinblastine | 75.1 ± 2.9 cenmed.comwikipedia.org |
Impact on Cell Cycle Arrest (S and G2/M Phases)
The modulatory actions of Alyssin on intracellular ROS levels and tubulin polymerization collectively contribute to its impact on cell cycle progression. Alyssin has been shown to induce cell cycle arrest in both the S and G2/M phases in HepG2 cells. cenmed.comwikipedia.orgwikidata.org This arrest prevents cancer cells from proceeding through their replication and division cycles, thereby inhibiting their proliferation. cenmed.com
Induction of Programmed Cell Death (Apoptosis and Necrosis)
A crucial aspect of Alyssin's biological activity is its ability to induce programmed cell death in cancer cells. Studies have demonstrated that Alyssin triggers both apoptosis and necrosis in a concentration-dependent manner, typically within the range of 20-80 µM. cenmed.comwikipedia.orgwikipedia.org Morphological changes indicative of early-stage apoptosis, such as DNA condensation, have been observed in HepG2 cells treated with Alyssin. wikipedia.org This dual mode of cell death contributes to its potent anticancer capabilities. cenmed.com
Lack of Direct Interaction with Deoxyribonucleic Acid (DNA)
Despite its profound effects on cellular processes, research indicates that Alyssin does not directly interact with deoxyribonucleic acid (DNA) under the studied conditions. cenmed.comwikipedia.orgwikipedia.orgwikidata.orgrsc.org This finding aligns with observations for other ITCs, where direct DNA interaction would require physiologically unachievable concentrations (e.g., >25 mM for sulforaphane). wikipedia.orgrsc.orgciteab.com This suggests that Alyssin's mechanisms of action are primarily mediated through other intracellular targets rather than direct genotoxic effects.
Enzymatic System Interactions
Alyssin also demonstrates interactions with enzymatic systems, particularly those involved in detoxification pathways. It has been noted to influence detoxifying enzymes more significantly than sulforaphane in Caco-2 colon cell lines, even at non-cytotoxic concentrations. fishersci.fi This selective influence on detoxifying enzymes in untransformed lymphocytes has led to Alyssin being characterized as a potential adjuvant in the treatment of leukemias. fishersci.fi Furthermore, Alyssin has been shown to enhance the anticancer activity of 5-fluorouracil (B62378), leading to an increased cytostatic effect when used in combination. fishersci.fi
Inhibition of Cytochrome P450 (CYP) Isoforms (CYP1A1, CYP1A2)
Alyssin demonstrates a direct inhibitory effect on specific cytochrome P450 (CYP) isoforms, notably CYP1A1 and CYP1A2. caymanchem.comnih.gov These Phase I enzymes are crucial for metabolizing various xenobiotics, including polycyclic aromatic hydrocarbons (PAHs), which can be converted into reactive, carcinogenic derivatives by CYPs. nih.govresearchgate.net Research indicates that Alyssin (at concentrations ranging from 0.5 to 2.5 µM) effectively inhibits the activity of CYP1A1 and CYP1A2 when induced by PAHs such as anthracene (B1667546) and dibenzo[a,h]anthracene in MCF-7 breast cancer cells. caymanchem.com This inhibition is considered a strategy in cancer chemoprevention by reducing the metabolic activation of procarcinogens. nih.gov Alyssin sulfone, an analog of Alyssin, has also been identified as an inhibitor of CYP1A1 and CYP1A2. abcam.cnabcam.com
Table 1: Inhibition of Cytochrome P450 Isoforms by Alyssin
| CYP Isoform | Inducing Agent (in MCF-7 cells) | Alyssin Concentration for Inhibition | Reference |
| CYP1A1 | Anthracene, Dibenzo[a,h]anthracene | 0.5-2.5 µM | caymanchem.com |
| CYP1A2 | Anthracene, Dibenzo[a,h]anthracene | 0.5-2.5 µM | caymanchem.com |
Selective Influence on Detoxifying Enzymes
Alyssin exhibits a selective influence on detoxifying enzymes, which are broadly categorized into Phase I and Phase II metabolism enzymes. researchgate.netwikipedia.org While Phase I enzymes (like CYPs) introduce reactive groups, Phase II enzymes facilitate conjugation reactions, making compounds more water-soluble for excretion. wikipedia.orgmdpi.com The modulation of these enzymes by Alyssin can have significant implications for xenobiotic metabolism and cellular defense. Alyssin has been reported to induce Phase II enzymes and increase Nrf2 activity, suggesting a role in enhancing the detoxification capacity of cells. lktlabs.com
Differential Modulation of Phase I and Phase II Metabolism Enzymes
The modulation of drug-metabolizing enzymes by Alyssin appears to be differential, affecting both Phase I and Phase II pathways. As discussed, Alyssin directly inhibits Phase I enzymes CYP1A1 and CYP1A2. caymanchem.comnih.gov In contrast, isothiocyanates (ITCs), including Alyssin, are generally recognized as potent inducers of Phase II detoxification enzymes such as quinone reductase (QR) and glutathione (B108866) S-transferases (GSTs). psu.edumdpi.comresearchgate.net This induction is often mediated through the activation of the Nrf2 pathway, which upregulates the expression of these cytoprotective enzymes. mdpi.commdpi.comspandidos-publications.com
However, some research presents a more complex picture regarding Phase II enzyme modulation by Alyssin. In human intestinal Caco-2 cells, exposure to Alyssin was observed to down-regulate the expression of specific Phase II enzymes, including GSTM1 and GSTA3, and also decreased QR activity. psu.edu These observed changes were noted to be inconsistent with Nrf2 translocation, suggesting that Alyssin's influence on Phase II enzymes might be context- or cell-type-dependent, or involve mechanisms distinct from typical Nrf2-mediated induction in certain cellular environments. psu.edu This differential effect highlights the nuanced interaction of Alyssin with the complex network of xenobiotic-metabolizing enzymes.
Mechanisms Underlying Specific Biological Effects
Beyond its general influence on metabolic enzymes, Alyssin demonstrates specific mechanisms contributing to its antibacterial, antiplatelet, and antioxidant activities.
Antibacterial Action Pathways
Alyssin exhibits significant antibacterial activity against a range of pathogenic bacteria, including Bacillus subtilis, methicillin-sensitive Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli. caymanchem.com The mechanisms underlying its antibacterial action are multifaceted. Research suggests that Alyssin, along with other ITCs, exerts its strong antimicrobial effect by inducing the stringent response in bacteria. researchgate.net This response is characterized by the accumulation of alarmones, such as guanosine (B1672433) penta- and tetraphosphate, and is often triggered by amino acid starvation. researchgate.net While the precise mechanism of amino acid limitation induced by ITCs is still being investigated, the reversal of Alyssin's antimicrobial effects by the addition of specific amino acids (e.g., glycine) supports the role of amino acid starvation in its antibacterial pathway. researchgate.net General mechanisms of antibacterial agents, which ITCs can influence, include interference with cell wall synthesis, inhibition of protein synthesis, disruption of membrane function, and inhibition of metabolic pathways crucial for bacterial survival. creative-biolabs.comnih.govlumenlearning.com
Antiplatelet Aggregation Mechanisms
Alyssin demonstrates antiplatelet aggregation properties, inhibiting platelet aggregation induced by common agonists such as adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid. caymanchem.com Platelet aggregation is a critical process in hemostasis and thrombosis, involving various signaling pathways. ksumsc.comfrontiersin.org
Table 2: Inhibition of Platelet Aggregation by Alyssin
| Inducing Agent | IC50 (µM) | Reference |
| Arachidonic Acid | 20 | caymanchem.com |
| ADP | 168 | caymanchem.com |
The inhibition of arachidonic acid-induced platelet aggregation suggests that Alyssin may interfere with the cyclooxygenase (COX) pathway, which is responsible for the synthesis of thromboxane (B8750289) A2 (TXA2) from arachidonic acid. ksumsc.comescardio.org TXA2 is a potent activator of platelet aggregation and vasoconstriction. ksumsc.com Inhibition of ADP-induced aggregation implies that Alyssin might modulate the ADP receptors on the platelet surface, such as the P2Y12 receptor, which plays a key role in platelet activation and aggregation. escardio.orgmhmedical.com Antiplatelet agents can work by various mechanisms, including inhibiting COX-1 (like aspirin), blocking ADP receptors, or interfering with glycoprotein (B1211001) IIb/IIIa receptors, which are crucial for fibrinogen binding and platelet cross-linking. ksumsc.comescardio.orgmhmedical.com While the specific direct molecular targets for Alyssin's antiplatelet action within these pathways require further elucidation, its ability to inhibit aggregation induced by both arachidonic acid and ADP points to its potential to modulate key steps in platelet activation.
Antioxidant Response Element (ARE) Activation and Nrf2 Pathway Involvement
Alyssin exhibits antioxidative activity, largely attributed to its ability to activate the Antioxidant Response Element (ARE) and engage the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. lktlabs.comnih.gov The Nrf2-ARE pathway is a pivotal cellular defense mechanism against oxidative and electrophilic stress. capes.gov.bruq.edu.aufrontiersin.org
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1). mdpi.comfrontiersin.org Upon exposure to oxidative stress or electrophilic compounds like ITCs, Keap1 undergoes conformational changes, leading to the dissociation of Nrf2. mdpi.commdpi.comfrontiersin.org The liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequences located in the promoter regions of various cytoprotective genes. nih.govuq.edu.aufrontiersin.org This binding initiates the transcription of numerous antioxidant and Phase II detoxifying enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs), as well as proteins involved in glutathione synthesis. mdpi.commdpi.comspandidos-publications.comnih.govcapes.gov.br By activating this pathway, Alyssin enhances the cellular capacity to detoxify reactive oxidants and electrophilic agents, thereby contributing to its chemopreventive and antioxidative benefits. lktlabs.comcapes.gov.brfrontiersin.org
Synthetic Chemistry and Structure Activity Relationships of Alyssin and Its Analogs
Chemical Synthesis Methodologies for Alyssin (B1664812)
The chemical synthesis of isothiocyanates (ITCs), including Alyssin, has been a subject of extensive research, given their diverse biological activities. A specific synthetic route for (R)-1-isothiocyanato-5-(methylsulfinyl)pentane, an enantiomer of Alyssin, involves a two-step, one-pot approach. wikipedia.org This method utilizes a Staudinger reaction with triphenylphosphine, followed by an aza Wittig-type condensation of the resulting iminophosphorane with carbon disulfide. wikipedia.org
Beyond this specific route, general methodologies for synthesizing ITCs from primary amines are well-established. These often employ thiophosgene (B130339) or a system involving carbon disulfide and desulfurizing agents. cenmed.comnih.gov The tandem Staudinger/aza-Wittig reaction, using azides as substrates, also represents a versatile synthetic pathway for ITCs. cenmed.comnih.gov Microwave-assisted synthesis, utilizing primary amines and carbon disulfide, has been developed to achieve high yields of aliphatic and aromatic ITCs. cenmed.com Other effective desulfurizing agents and reagents in ITC synthesis include cyanuric chloride (often performed in water) and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), which can yield ITCs with high purity and without racemization. cenmed.comusda.gov
Design and Preparation of Alyssin Structural Analogs
Alyssin serves as a natural analog of sulforaphane (B1684495), characterized by its methylsulfinyl group and a five-carbon alkyl chain. [10, 23 of previous search] The design and preparation of structural analogs of Alyssin typically involve modifications to its core structure, particularly variations in the alkyl chain length and the nature of the sulfur-containing functional group. Analogs can be synthesized by adapting general ITC synthesis methods, often starting from primary amines with different alkyl chain lengths. cenmed.comnih.gov
For instance, the synthesis of sulforaphane and its bifunctional analogs has explored unbranched alkyl chains containing 2 to 6 carbon atoms, along with various functional groups such as sulfinyl, sulfanyl, sulfonyl, phosphonate, phosphinate, phosphine (B1218219) oxide, carbonyl, ester, carboxamide, and ether groups. cenmed.comnih.gov The creation of trifluoroethyl analogs of sulforaphane and Alyssin further exemplifies the strategic introduction of specific chemical moieties to explore their impact on biological properties. cenmed.com
Investigation of Alkyl Chain Length Influence on Activity
The length of the alkyl chain in isothiocyanates plays a role in their biological activity, although the precise influence on anticancer capabilities remains an area of ongoing research. [5 of previous search] In a comparative study involving Alyssin (with a 5-carbon alkyl chain), Iberin (B1674146) (3-carbon chain), and Sulforaphane (4-carbon chain), Alyssin demonstrated the highest cytotoxicity in hepatocellular carcinoma (HepG2) cells. [5 of previous search]
While the direct structural influence of alkyl chain length on the anticancer activity of ITCs has been noted as inconclusive, [5 of previous search] studies on other compound classes, such as cannabinoids, have shown that optimal receptor binding affinity can be achieved with specific alkyl chain lengths (e.g., five to eight carbons for CB1 receptors). [14 of previous search] Similarly, for imidazolium-based surface-active compounds, antimicrobial activity has been linked to alkyl chain lengths of 12 or 14 carbon atoms. [8 of previous search] These examples from other chemical classes highlight the general principle that alkyl chain length can significantly modulate biological interactions and activity.
Comparative Biological Activity with Sulforaphane and Other Isothiocyanates
Alyssin exhibits potent biological activities, particularly in comparison to other well-studied isothiocyanates like sulforaphane and iberin. In studies evaluating their anticancer activity in HepG2 cells, Alyssin demonstrated superior cytotoxicity. [5 of previous search]
The following table summarizes the comparative cytotoxicity (IC50 values) and intracellular reactive oxygen species (ROS) levels induced by Alyssin, Iberin, and Sulforaphane in HepG2 cells:
| Compound | Alkyl Chain Length | IC50 (µM) in HepG2 Cells [5 of previous search] | Intracellular ROS Level at 40 µM (%) [5 of previous search] |
| Alyssin | 5 carbons | 27.9 ± 0.4 | 36.1 ± 3.6 |
| Iberin | 3 carbons | 55.2 ± 2.2 | 25.4 ± 2.2 |
| Sulforaphane | 4 carbons | 58.9 ± 0.7 | 25.9 ± 0.7 |
| Control | N/A | N/A | 9.8 ± 2.5 |
| H2O2 (Positive Control) | N/A | N/A | 30.9 ± 2.2 |
All three ITCs, including Alyssin, induced cancer cell death through both apoptosis and necrosis in a concentration-dependent manner. [5 of previous search] They also significantly increased intracellular reactive oxygen species (ROS) levels and suppressed tubulin polymerization, leading to cell-cycle arrest. [5 of previous search] Alyssin's enhanced anticancer potency is potentially attributed to its greater capacity to induce intracellular ROS. [5 of previous search] The chemopreventive and anticancer potential of ITCs from cruciferous vegetables, such as Alyssin, is widely recognized. [3, 10 of previous search]
Strategic Chemical Modifications for Enhanced Biological Specificity
Strategic chemical modifications are crucial for enhancing the biological specificity and efficacy of therapeutic compounds, including isothiocyanates like Alyssin. For ITCs, the development of "bifunctional analogs" of sulforaphane provides a framework for such modifications. These analogs incorporate various functional groups, such as sulfinyl, sulfanyl, sulfonyl, phosphonate, phosphinate, phosphine oxide, carbonyl, ester, carboxamide, or ether groups, in addition to the isothiocyanate moiety, often with unbranched alkyl chains of 2 to 6 carbon atoms. cenmed.comnih.gov This approach allows for the systematic exploration of how different functional groups and their positions influence biological interactions and specificity.
Beyond specific ITC modifications, broader chemical modification strategies employed in drug design can offer insights for Alyssin. These strategies often aim to improve stability, enhance target binding affinity, reduce immunogenicity, and facilitate targeted delivery. [11, 14, 15 of previous search] Examples from other drug classes include:
Ribose and Backbone Modifications: In nucleic acid therapeutics, modifications at the 2'-position of the ribose sugar (e.g., 2'-O-methyl, 2'-fluoro) and phosphorus modifications (e.g., phosphorothioate, phosphonoacetate) are used to enhance nuclease resistance, alter binding characteristics, and improve cellular penetration. [11, 14, 15, 17, 19 of previous search]
Position-Specific Modifications: Introducing specific chemical modifications at precise positions within a molecule can significantly impact its biological stability and activity. For instance, position-specific 2'-F modifications in mRNA have been shown to bolster biological stability without compromising translational activity. cdutcm.edu.cn
Introduction of Unnatural Amino Acid Sidechains: In enzyme modification, the introduction of unnatural amino acid sidechains at specific sites can lead to enhanced functionality and specificity. ctdbase.org
While these general principles are applied across diverse therapeutic areas, their application to Alyssin would involve rational design based on its known biological targets and mechanisms of action, aiming to fine-tune its interactions for enhanced specificity and reduced off-target effects.
Advanced Analytical Methodologies for Alyssin Characterization and Detection
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation of alyssin (B1664812) from other components in a sample. Both high-performance liquid chromatography and gas chromatography are extensively utilized, often in tandem with mass spectrometry for enhanced detection and identification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isothiocyanates like alyssin. mdpi.com Reversed-phase HPLC is a commonly adopted method for separating various isothiocyanates. researchgate.net However, a significant challenge in the HPLC analysis of alyssin and other isothiocyanates is their lack of a strong chromophore, which can result in low UV absorbance and sensitivity during detection. researchgate.net To overcome this, derivatization with reagents that introduce a UV-active or fluorescent tag is often employed. One such method involves a cyclocondensation reaction with 1,2-benzenedithiol. mdpi.com Another approach is derivatization with N-acetyl-L-cysteine (NAC), which allows for the analysis of the resulting dithiocarbamates by HPLC. mostwiedzy.pl
Ultra-High-Performance Liquid Chromatography (UHPLC), a high-resolution variant of HPLC, coupled with mass spectrometry, has been developed for the simultaneous analysis of various isothiocyanates and their precursor glucosinolates. acs.org This method often involves the derivatization of isothiocyanates with NAC to facilitate their ionization and detection. acs.org
Table 1: Exemplary HPLC Conditions for Isothiocyanate Analysis
| Parameter | Condition | Source |
| Column | C18 | bezmialemscience.org |
| Mobile Phase | Acetonitrile:water gradient | bezmialemscience.org |
| Detector | UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS) | mdpi.commostwiedzy.pl |
| Derivatization Agent | N-acetyl-L-cysteine (NAC) | mostwiedzy.placs.org |
| Detection Wavelength | 254 nm (for derivatized compounds) | bezmialemscience.org |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds, including isothiocyanates such as alyssin. mdpi.comsigmaaldrich.com When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), GC provides excellent separation and identification capabilities. mdpi.com GC-MS, in particular, is a widely used method for the determination of isothiocyanates in various plant extracts. researchgate.net
A critical consideration in the GC analysis of isothiocyanates is their potential for thermal degradation. mdpi.com Some isothiocyanates are thermolabile and can degrade under the high-temperature conditions of the GC injector. mdpi.com Therefore, careful optimization of GC parameters, such as inlet temperature, is necessary to ensure accurate quantification. Despite this, GC remains a valuable tool for the analysis of more volatile isothiocyanates.
Spectrometric Approaches for Structural and Quantitative Analysis
Spectrometric techniques are indispensable for the structural elucidation and quantitative analysis of alyssin. Mass spectrometry provides detailed information on the molecular weight and fragmentation patterns, while FTIR spectroscopy is useful for identifying characteristic functional groups.
Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like HPLC and GC, is a highly sensitive and specific method for the identification and quantification of alyssin. mdpi.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the determination of the elemental composition of the molecule. mdpi.com
Tandem mass spectrometry (MS/MS) is employed for structural elucidation by analyzing the fragmentation patterns of the parent ion. mdpi.com This technique is particularly useful for distinguishing between different isothiocyanates. Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are powerful tools for the analysis of isothiocyanates in complex mixtures, such as plant extracts and biological fluids. mdpi.com GC-MS is also a common technique for the analysis of volatile isothiocyanates. researchgate.net The use of isotopically labeled internal standards in LC-MS/MS analysis can provide highly accurate and precise quantification. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. phytojournal.com For alyssin, the characteristic absorption band of the isothiocyanate group (-N=C=S) can be observed in the FTIR spectrum. biomedpharmajournal.org This technique can be used to confirm the presence of the isothiocyanate functional group in a sample. biomedpharmajournal.org
FTIR spectroscopy can also be employed to study biomolecular alterations. By comparing the FTIR spectra of biological samples before and after exposure to a compound, it is possible to detect changes in the molecular composition and structure of proteins, lipids, and other biomolecules. nih.gov This can provide insights into the interactions of alyssin with biological systems at a molecular level.
Table 2: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Source |
| Isothiocyanate (-N=C=S) | ~2100 | biomedpharmajournal.org |
| C-H (alkanes) | ~2900 | uwjst.org.pk |
| C=O (ketones/aldehydes) | ~1700 | uwjst.org.pk |
| O-H (alcohols/phenols) | ~3300 | uwjst.org.pk |
Electrophoretic Techniques (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged molecules. wikipedia.org CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. mdpi.com For the analysis of isothiocyanates like alyssin, which are neutral, derivatization is necessary to introduce a charge. mdpi.com One approach is to react the isothiocyanate with a charged molecule, such as mercaptoacetic acid, to form a detectable derivative. mdpi.com
CE methods have been developed for the simultaneous quantification of isothiocyanates and their precursor glucosinolates. mdpi.com This can be particularly useful for studying the conversion of glucosinolates to isothiocyanates in biological systems. Capillary electrophoresis can also be coupled with mass spectrometry (CE-MS) for enhanced sensitivity and specificity in the identification of analytes.
Future Research Trajectories for Alyssin
Elucidation of Unidentified Molecular Targets and Signaling Pathways
While the biological activities of isothiocyanates are often linked to established pathways like the activation of the Nrf2 antioxidant response, a significant portion of alyssin's molecular interactions remains uncharted. mdpi.com Future research must prioritize the identification of novel molecular targets and the full elucidation of the signaling cascades it modulates. The highly electrophilic nature of the isothiocyanate group suggests its potential to interact with a wide array of cellular nucleophiles, particularly the sulfhydryl groups on cysteine residues of proteins. mdpi.com This reactivity implies that alyssin (B1664812) may influence proteins and pathways beyond those currently recognized.
Key future research objectives in this area include:
Advanced Proteomic Screening: Utilizing techniques such as activity-based protein profiling (ABPP) and chemoproteomics to identify direct protein targets of alyssin within the cellular proteome. This can reveal novel interactions that traditional assays might miss.
Phosphoproteomic Analysis: Investigating how alyssin alters cellular phosphorylation events. Since many signaling pathways are regulated by protein kinases and phosphatases, a global analysis of the phosphoproteome can uncover which cascades are activated or inhibited upon treatment. nih.govresearchgate.net This could reveal, for instance, alyssin's influence on cascades like the mitogen-activated protein kinase (MAPK) pathway, which is known to be modulated by other isothiocyanates. nih.govmdpi.com
Genetic and Transcriptomic Approaches: Employing CRISPR-Cas9 screening and RNA sequencing (RNA-Seq) to identify genes and pathways that are essential for alyssin's bioactivity or whose expression is significantly altered by it. This can provide unbiased, genome-wide insights into its mechanism of action.
By moving beyond the canonical pathways associated with isothiocyanates, researchers can build a more comprehensive map of alyssin's cellular interactome, paving the way for a more nuanced understanding of its therapeutic potential and potential off-target effects.
Advanced Structural-Activity Relationship Studies for Lead Optimization
The process of lead optimization is a cornerstone of drug discovery, aiming to refine the chemical structure of a lead compound to enhance its desirable properties while minimizing undesirable ones. nih.govcriver.comdanaher.com For alyssin, advanced structure-activity relationship (SAR) studies are essential to transform it from a promising natural product into a viable therapeutic candidate. wikipedia.org The goal is to systematically modify alyssin's structure and assess how these changes affect its biological activity, selectivity, and pharmacokinetic profile. nih.govnih.govnih.gov
Future SAR studies for alyssin should focus on several key areas:
Modification of the Side Chain: The length, branching, and functional groups of the alkyl chain separating the isothiocyanate group from the sulfinyl group are critical determinants of activity. cohlife.org Systematic synthesis of analogs with varied chain lengths and the introduction of different functional groups (e.g., aromatic rings, halogens) could lead to compounds with improved potency and target specificity. mdpi.comresearchgate.net
Stereochemistry: Investigating the influence of stereochemistry on biological activity. The chiral center in alyssin's structure may play a crucial role in its interaction with specific protein targets. Synthesizing and testing individual enantiomers can determine if one form is more active or has a better safety profile.
Quantitative Structure-Activity Relationship (QSAR): Employing computational methods like 3D-QSAR to build mathematical models that correlate structural features with biological activity. wikipedia.orgmdpi.com These models can predict the activity of novel, unsynthesized analogs, thereby streamlining the optimization process and reducing the reliance on costly and time-consuming synthesis and screening. cas.org
These studies will generate critical data for optimizing alyssin's efficacy, selectivity, and drug-like properties, such as metabolic stability and bioavailability, which are crucial for its development as a clinical agent. youtube.comaltasciences.com
Table 1: Focus Areas for Alyssin Structure-Activity Relationship (SAR) Studies
Exploration of Synergistic Interactions with Other Bioactive Compounds or Therapeutic Agents
The future of many therapeutic interventions, particularly in complex diseases like cancer, lies in combination therapy. frontiersin.org Exploring the synergistic potential of alyssin with other agents could lead to more effective treatment strategies. nih.gov Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. researchgate.net This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially lower the required doses of individual agents, thereby reducing toxicity. mdpi.commdpi.com
Future research should systematically investigate the combination of alyssin with:
Conventional Chemotherapeutic Agents: Many natural compounds have shown the ability to sensitize cancer cells to traditional chemotherapy drugs. nih.govmdpi.com Studies could explore whether alyssin can act synergistically with drugs like cisplatin or doxorubicin, potentially by inhibiting drug efflux pumps or modulating pathways that contribute to drug resistance. researchgate.net
Targeted Therapies: Combining alyssin with targeted agents, such as kinase inhibitors, could provide a multi-pronged attack on cancer cells. Alyssin might target a compensatory signaling pathway that is activated when a primary pathway is blocked by a targeted drug.
Other Natural Bioactive Compounds: Plant-derived compounds often work in concert. nih.govnih.govgenesispub.org Investigating alyssin in combination with other phytochemicals, such as polyphenols (e.g., curcumin, quercetin) or other isothiocyanates, could reveal potent synergistic interactions. mdpi.comdovepress.com These combinations might offer a broader spectrum of activity through complementary mechanisms of action. nih.gov
The identification of synergistic combinations will require high-throughput screening of various compound pairings across different cell lines, followed by mechanistic studies to understand the basis of the observed synergy.
Table 2: Potential Synergistic Combinations for Alyssin
Development of Novel Research Models for Mechanistic Insights
To accurately predict the therapeutic potential of alyssin, it is imperative to move beyond traditional two-dimensional (2D) cell culture systems. frontiersin.org These conventional models often fail to replicate the complex microenvironment of tissues in vivo, leading to poor translation of preclinical findings to clinical settings. mdpi.com The development and application of advanced research models are crucial for gaining deeper and more physiologically relevant mechanistic insights.
Future research on alyssin should leverage:
Three-Dimensional (3D) Cell Culture Models: These models, including spheroids and organoids, better mimic the cell-cell and cell-matrix interactions, nutrient gradients, and gene expression profiles found in actual tissues and tumors. nih.govmdpi.comnuvisan.com Studying alyssin in 3D cultures can provide more accurate information on its ability to penetrate tissues and exert its effects in a more realistic biological context. mdpi.com
In Vivo Animal Models: While in vitro models are essential for initial screening, in vivo models are indispensable for evaluating the systemic effects, pharmacokinetics, and efficacy of a compound in a whole living organism. biobide.comnih.gov The use of genetically engineered mouse models (GEMMs) or patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, can provide highly relevant platforms for testing alyssin's anti-cancer activity. nih.govresearchgate.netscantox.com
Microfluidic "Organ-on-a-Chip" Systems: These cutting-edge platforms allow for the creation of micro-engineered environments that simulate the physiology of human organs. They can be used to study the effects of alyssin on specific organs or to model complex processes like metastasis, providing a bridge between traditional cell culture and whole-animal studies. frontiersin.org
By employing these advanced models, researchers can generate more robust and translatable data on the mechanisms of action of alyssin, accelerating its journey from the laboratory to potential clinical application.
Q & A
Q. What are the primary molecular mechanisms through which Alyssin induces cancer cell death, and how can these be experimentally validated?
Alyssin triggers apoptosis and necrosis in cancer cells via two key pathways: (1) increasing intracellular reactive oxygen species (ROS), leading to oxidative stress and DNA damage, and (2) suppressing tubulin polymerization, causing cell-cycle arrest in the S and G2/M phases . To validate these mechanisms:
- ROS induction : Use the DCFH-DA assay with flow cytometry to quantify ROS levels in treated vs. untreated cells (e.g., HepG2 cells treated with 10–80 µM Alyssin for 12–24 hours) .
- Tubulin depolymerization : Perform cell-based tubulin polymerization assays using fluorescent microscopy (Alexa Fluor®488-labeled tubulin antibody) and FACS analysis to measure G2/M phase arrest .
Q. Which in vitro models are most suitable for studying Alyssin's anticancer activity, and what are their limitations?
HepG2 hepatocellular carcinoma cells are widely used due to their relevance to liver metabolism and first-pass absorption of isothiocyanates (ITCs) like Alyssin . Limitations include:
- Metabolic variability : HepG2 lacks full Phase I/II enzyme profiles, potentially overestimating Alyssin’s bioavailability.
- Apoptosis-necrosis balance : High Alyssin concentrations (>40 µM) skew results toward necrosis, complicating mechanistic studies .
- Validation : Pair with non-cancerous cell lines (e.g., Vero cells) to calculate selectivity indices (SI = IC50(normal)/IC50(cancer)) .
Q. What standardized assays are recommended for quantifying Alyssin's cytotoxicity and selectivity?
- Neutral Red (NR) assay : Measures cell viability via lysosomal uptake (IC50 values for HepG2: ~20–40 µM) .
- Annexin V/PI staining : Distinguishes apoptosis (Annexin V+/PI−) from necrosis (Annexin V+/PI+) using flow cytometry .
- SR-FTIR spectroscopy : Detects global biomolecular changes (lipid/protein/nucleic acid ratios) to confirm cytotoxic thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in Alyssin's apoptotic markers observed via SR-FTIR and traditional assays?
Prior studies report conflicting SR-FTIR data (e.g., increased nucleic acid signals during apoptosis vs. expected DNA fragmentation). To reconcile:
Q. What structural-activity relationships (SARs) influence Alyssin's potency compared to other ITCs (e.g., iberin, sulforaphane)?
Alyssin’s 5-carbon alkyl chain confers higher hydrophobicity than iberin (3C) or sulforaphane (4C), enhancing:
- Tubulin binding : Longer chains improve hydrophobic interactions with tubulin’s β-subunit .
- ROS stability : Reduced glutathione (GSH) conjugation rates prolong intracellular Alyssin availability . Table 1 : SAR comparison of ITCs in HepG2 cells
| ITC | Chain Length | IC50 (µM) | ROS Induction (%) | Tubulin Inhibition (%) |
|---|---|---|---|---|
| Iberin | 3C | 45.2 | 180 | 55 |
| Sulforaphane | 4C | 38.7 | 210 | 60 |
| Alyssin | 5C | 28.9 | 290 | 65 |
| Data sourced from |
Q. How should researchers design experiments to investigate Alyssin's synergism or antagonism with other chemotherapeutic agents?
Apply the Chou-Talalay combination index (CI) method :
- Dose-effect matrices : Test Alyssin with cisplatin or doxorubicin at fixed molar ratios (e.g., 1:1, 1:2, 2:1).
- CI calculation : Use CompuSyn software to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
- Mechanistic overlap : Avoid combining Alyssin with ROS-inducing drugs (e.g., anthracyclines) to prevent toxicity .
Q. What strategies address the inconclusive correlation between Alyssin's alkyl chain length and anticancer activity in existing studies?
- Controlled variable testing : Synthesize ITC analogs with incremental chain lengths (C3–C7) while keeping sulfinyl groups constant .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict tubulin-binding affinities and compare with experimental IC50 values .
- Metabolic profiling : Quantify GSH-ITC adducts (e.g., via LC-MS) to assess how chain length affects intracellular ITC availability .
Methodological Guidance for Data Analysis
Q. How can hierarchical cluster analysis (HCA) of SR-FTIR data improve interpretation of Alyssin's biomolecular effects?
- Spectral clustering : Apply Ward’s algorithm to lipid (3,000–2,800 cm⁻¹), protein (1,800–1,480 cm⁻¹), and nucleic acid (1,280–900 cm⁻¹) regions to identify treatment-specific clusters .
- Validation : Correlate HCA results with viability assays (e.g., lipid region heterogeneity scores >1.4 confirm cytotoxic thresholds) .
Q. What statistical approaches are critical for analyzing contradictory results in Alyssin's cell-cycle arrest profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
